molecular formula C14H16N2O5S B5696573 2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one

2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one

Cat. No. B5696573
M. Wt: 324.35 g/mol
InChI Key: ORAMKFYEYWHJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one, also known as ADT-OH, is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one may also work by reducing inflammation in the body and protecting against oxidative stress.
Biochemical and Physiological Effects:
2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. 2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one has also been shown to reduce inflammation in the body and protect against oxidative stress. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf-life, which makes it ideal for use in long-term experiments. However, there are also some limitations to the use of 2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one in lab experiments. It is a complex compound, which requires expertise in organic chemistry to synthesize. It is also relatively expensive, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of 2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one. One potential direction is to further investigate its anti-cancer properties and its potential use as a cancer treatment. Another potential direction is to study its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The detailed procedure for the synthesis of 2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one is beyond the scope of this paper.

Scientific Research Applications

2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one has been studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. 2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-18-9-4-3-8(5-10(9)19-2)11-20-6-14(7-21-11)12(17)16-13(15)22-14/h3-5,11H,6-7H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAMKFYEYWHJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2OCC3(CO2)C(=O)N=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one

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